An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6)
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a partially hydrogenated naphthalene derivative with the CAS number 1125-78-6.[1][2] This versatile organic compound serves as a crucial building block and intermediate in various fields, most notably in pharmaceutical synthesis and environmental research.[1] Its unique structure, combining a saturated ring with an aromatic phenol, imparts a distinct reactivity profile that is leveraged in the creation of more complex molecules.[3] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, applications, and safety protocols, offering a critical resource for professionals in the chemical and biomedical sciences.
Chemical and Physical Properties
5,6,7,8-Tetrahydro-2-naphthol is a beige crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Source(s) |
| CAS Number | 1125-78-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Beige crystalline mass/solid | [4][5] |
| Melting Point | 59-61 °C | |
| Boiling Point | 275-276 °C | [6] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Density | ~1.1 g/cm³ | [1] |
| Water Solubility | 1.5 g/L (at 20 °C) | [5] |
| pKa | 10.48 (at 25 °C) |
Spectroscopic Profile for Structural Elucidation
Accurate identification and characterization of 5,6,7,8-Tetrahydro-2-naphthol are paramount in research and manufacturing. The following spectroscopic data are key to its structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the molecular structure.
¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals typically appear in the range of 6.5-7.0 ppm.[7]
-
Aliphatic Protons: The protons on the saturated ring produce signals around 1.7-2.7 ppm.[7]
-
Hydroxyl Proton: A broad singlet is observable, with its chemical shift dependent on concentration and temperature.[7]
¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the aromatic carbons (some of which are quaternary) and the aliphatic carbons of the tetralin ring system.[2][8]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[2]
-
O-H Stretch: A broad absorption band characteristic of the hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks are generally found just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks are observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is commonly used for determining the molecular weight and fragmentation pattern.[9][10]
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Characteristic fragments arising from the loss of small molecules or cleavage of the tetralin ring structure.
Caption: Workflow for the structural confirmation of 5,6,7,8-Tetrahydro-2-naphthol.
Synthesis and Manufacturing
The industrial production of 5,6,7,8-Tetrahydro-2-naphthol often involves the partial hydrogenation of 2-naphthol.[1] This process requires careful control of reaction conditions to achieve selective reduction of one of the aromatic rings while preserving the hydroxyl group.
General Synthesis Protocol: Catalytic Hydrogenation of 2-Naphthol
This protocol outlines a generalized procedure for the synthesis of 5,6,7,8-Tetrahydro-2-naphthol.
Materials:
-
2-Naphthol
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-naphthol in an appropriate solvent in a high-pressure reactor.
-
Catalyst Addition: Add the hydrogenation catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation to yield high-purity 5,6,7,8-Tetrahydro-2-naphthol.
Caption: A simplified workflow for the synthesis of 5,6,7,8-Tetrahydro-2-naphthol.
Applications in Research and Drug Development
The utility of 5,6,7,8-Tetrahydro-2-naphthol stems from its reactive hydroxyl group and the tetralin scaffold, making it a valuable intermediate in several scientific domains.
Pharmaceutical Intermediate
A significant application of this compound is as an intermediate in the synthesis of the antifungal agent Liranaftate.[1] The structural backbone of 5,6,7,8-Tetrahydro-2-naphthol is a key component of the final active pharmaceutical ingredient (API).[1] Its derivatives have also been explored for their potential anti-inflammatory and analgesic properties.[11] Furthermore, the related compound, 5,6,7,8-tetrahydro-2-naphthoic acid, is an intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[12]
Environmental Science
5,6,7,8-Tetrahydro-2-naphthol is employed as a model compound in environmental studies, particularly in the investigation of the photochemical transformation of steroid hormones like 17β-estradiol and 17α-ethinylestradiol.[13] Understanding the degradation pathways of these endocrine-disrupting compounds is critical for assessing their environmental impact.
Organic Synthesis
As a versatile building block, 5,6,7,8-Tetrahydro-2-naphthol is used in the synthesis of a wide range of more complex organic molecules, including fragrances and other specialty chemicals.[2][3] The hydroxyl group allows for etherification and esterification, while the aromatic ring can undergo electrophilic substitution, opening up numerous synthetic possibilities.[3]
Caption: Key application areas of 5,6,7,8-Tetrahydro-2-naphthol.
Safety and Handling
Proper handling of 5,6,7,8-Tetrahydro-2-naphthol is essential to ensure laboratory safety.
Hazard Identification:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]
-
Ventilation: Use only outdoors or in a well-ventilated area.[14][15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14][15]
Storage:
First Aid:
-
If on skin: Wash with plenty of water.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
-
In case of irritation or if you feel unwell, seek medical attention.[14]
Conclusion
5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6) is a chemical compound of significant interest due to its multifaceted applications in pharmaceutical development, environmental science, and broader organic synthesis. Its well-defined chemical, physical, and spectroscopic properties, coupled with established synthesis routes, make it a reliable and valuable intermediate for researchers and scientists. Adherence to appropriate safety and handling protocols is crucial when working with this compound. As research continues to uncover new synthetic pathways and applications, the importance of 5,6,7,8-Tetrahydro-2-naphthol in the chemical and life sciences is set to endure.
References
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